ethyl 2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate

Description

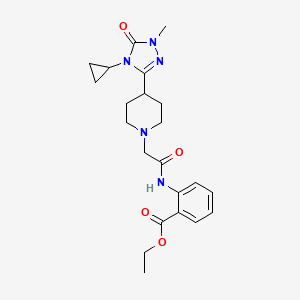

Ethyl 2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked via an acetamido group to a piperidine-substituted 1,2,4-triazolone moiety. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of triazolones (e.g., kinase inhibition, antimicrobial activity) and the piperidine scaffold’s conformational adaptability for receptor binding . Structural elucidation of such molecules typically employs X-ray crystallography tools like SHELXL and visualization suites like WinGX .

Properties

IUPAC Name |

ethyl 2-[[2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-3-31-21(29)17-6-4-5-7-18(17)23-19(28)14-26-12-10-15(11-13-26)20-24-25(2)22(30)27(20)16-8-9-16/h4-7,15-16H,3,8-14H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDSJXQCFIIQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate (CAS Number: 1797288-65-3) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular structure, biological mechanisms, and relevant case studies.

Molecular Structure

The compound comprises several functional groups that contribute to its biological activity:

- Triazole Ring : Known for its role in enzyme inhibition.

- Piperidine Moiety : Commonly found in various bioactive compounds.

- Amide and Ester Functionalities : Potential for receptor binding.

The molecular formula is with a molecular weight of approximately 427.50 g/mol.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The triazole ring is a common structural motif in many enzyme inhibitors. Research indicates that compounds with similar structures can inhibit enzymes involved in various metabolic pathways.

- Receptor Binding : The amide and ester functionalities allow for binding to specific receptors or proteins, which may modulate physiological responses.

Case Studies

Several studies have investigated the pharmacological potential of compounds similar to this compound:

- Antimicrobial Activity : A study demonstrated that triazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound's structural features suggest it may possess similar activities.

- Cytotoxicity Tests : In vitro tests have shown that structurally related compounds can induce apoptosis in cancer cell lines. This suggests potential anticancer properties for ethyl 2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-y)acetamido)benzoate.

Data Table: Comparative Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The closest structural analog is ethyl 2-(2-{2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate ( ), which replaces the benzoate ester with a thiazole-acetate group. Key differences include:

- Core heterocycle : The benzoate (aromatic benzene) versus thiazole (sulfur- and nitrogen-containing heterocycle) alters electronic properties and intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding).

- Substituent positioning : The thiazole analog positions the acetamido linker at the 4-position of the thiazole, whereas the target compound attaches it to a benzene ring’s 2-position.

Physicochemical Properties

| Property | Target Compound | Thiazole Analog |

|---|---|---|

| Molecular Weight (g/mol) | ~460 | ~476 |

| Calculated logP (ChemAxon) | 2.5 | 2.0 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 8 | 9 |

| Aqueous Solubility | Low (lipophilic benzene) | Moderate (polar thiazole) |

The thiazole’s polarity may enhance solubility but reduce membrane permeability compared to the benzoate’s aromatic system.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing ethyl 2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors with substituted piperidine derivatives. For example, refluxing intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration, is a common procedure . Optimization can be achieved through Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst concentration) and identify yield-maximizing conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray diffraction (XRD) is critical for determining crystal structure and confirming stereochemistry, as demonstrated in analogous triazolyl-piperidine derivatives . Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for verifying molecular structure and purity. For assay validation, pH-adjusted buffer systems (e.g., ammonium acetate at pH 6.5) ensure accurate quantification .

Q. How can researchers assess the compound’s biological activity, and what in vitro models are appropriate?

- Methodological Answer : Biological evaluation often begins with enzyme inhibition assays (e.g., targeting triazole-associated kinases or proteases). In vitro cytotoxicity studies using cell lines (e.g., cancer or microbial models) should follow standardized protocols, with dose-response curves and IC50 calculations. Stability in biological matrices (e.g., plasma) must be confirmed via HPLC-MS under varying pH and temperature conditions .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of reactions involving this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling identification of energetically favorable routes. For instance, ICReDD’s integrated approach combines computational reaction path searches with experimental validation to reduce trial-and-error cycles . AI-driven tools like COMSOL Multiphysics can simulate reaction dynamics and optimize parameters such as heat transfer or mixing efficiency .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental results in its synthesis?

- Methodological Answer : Implement iterative feedback loops: recalibrate computational models using experimental data (e.g., adjusting force fields or solvation parameters). Advanced software tools (e.g., Gaussian, Schrödinger Suite) enable comparative analysis of predicted vs. observed intermediates. Statistical methods like residual analysis in DoE can pinpoint variables causing deviations .

Q. How can design of experiments (DoE) optimize reaction parameters and reduce experimental trials?

- Methodological Answer : Use fractional factorial designs to screen critical variables (e.g., catalyst loading, solvent polarity) with minimal runs. Response Surface Methodology (RSM) then refines optimal conditions. For example, a Central Composite Design (CCD) reduces the number of reflux experiments by 40% while maintaining statistical robustness .

Q. What methodologies are used to study the compound’s stability under various environmental conditions?

- Methodological Answer : Accelerated stability studies involve stress testing under high humidity, UV light, and thermal cycling (e.g., 40°C/75% RH for 6 months). Degradation products are profiled using LC-MS/MS, with kinetic modeling (e.g., Arrhenius plots) predicting shelf life. Buffer systems mimicking physiological pH (e.g., 6.5–7.4) assess hydrolytic stability .

Q. How can AI-driven simulations (e.g., COMSOL) enhance process design for large-scale synthesis?

- Methodological Answer : AI models trained on reaction datasets predict scalability challenges (e.g., mixing inefficiencies, exothermic hotspots). COMSOL simulations integrate fluid dynamics and thermodynamics to design continuous-flow reactors, reducing batch-to-batch variability. Autonomous laboratories enable real-time adjustments via machine learning algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.